REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])=[CH:4][C:3]=1[O:16]C.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[OH:16][C:3]1[CH:4]=[C:5]([C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3.4|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)C1=CC=CC=C1)OC
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The stirring mixture was refluxed for 1 h under nitrogen
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
quenched with 1 N aqueous HCl (50 mL)
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Type
|
EXTRACTION
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Details
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The reaction was extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvents removed in vacuuo
|
Type
|
ADDITION
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Details
|
The resulting residue was treated with 10% EtOAc/hexanes at which time a solid
|
Type
|
CUSTOM
|
Details
|
precipitated from the solvent
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuuo for 4 h
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1C)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |